molecular formula C28H22Cl2N2O6S B3038913 N,N'-[Sulfonylbis(4,1-phenyleneoxy-4,1-phenylene)]bis(2-chloroacetamide) CAS No. 931212-77-0

N,N'-[Sulfonylbis(4,1-phenyleneoxy-4,1-phenylene)]bis(2-chloroacetamide)

Cat. No.: B3038913
CAS No.: 931212-77-0
M. Wt: 585.5 g/mol
InChI Key: DMDOIMIZRPIBBM-UHFFFAOYSA-N
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Description

N,N’-[Sulfonylbis(4,1-phenyleneoxy-4,1-phenylene)]bis(2-chloroacetamide): is a complex organic compound characterized by its unique structure, which includes sulfonyl, phenyleneoxy, and chloroacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[Sulfonylbis(4,1-phenyleneoxy-4,1-phenylene)]bis(2-chloroacetamide) typically involves the reaction of 4,4’-sulfonyldianiline with chlorosulfonic acid to form the intermediate sulfonylbis(4,1-phenyleneoxy-4,1-phenylene) compound. This intermediate is then reacted with 2-chloroacetyl chloride under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N’-[Sulfonylbis(4,1-phenyleneoxy-4,1-phenylene)]bis(2-chloroacetamide) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative .

Mechanism of Action

The mechanism of action of N,N’-[Sulfonylbis(4,1-phenyleneoxy-4,1-phenylene)]bis(2-chloroacetamide) involves its interaction with specific molecular targets, such as enzymes and proteins. The chloroacetamide groups can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modulation of their activities. This compound can also affect cellular pathways by altering the redox state or by acting as a signaling molecule .

Comparison with Similar Compounds

Uniqueness: N,N’-[Sulfonylbis(4,1-phenyleneoxy-4,1-phenylene)]bis(2-chloroacetamide) is unique due to its combination of sulfonyl, phenyleneoxy, and chloroacetamide groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-chloro-N-[4-[4-[4-[4-[(2-chloroacetyl)amino]phenoxy]phenyl]sulfonylphenoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22Cl2N2O6S/c29-17-27(33)31-19-1-5-21(6-2-19)37-23-9-13-25(14-10-23)39(35,36)26-15-11-24(12-16-26)38-22-7-3-20(4-8-22)32-28(34)18-30/h1-16H,17-18H2,(H,31,33)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDOIMIZRPIBBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCl)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22Cl2N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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